Pseudane IX

Antiviral Drug Discovery HCV Replication Inhibition Natural Product Screening

Pseudane IX (2-nonyl-1H-quinolin-4-one; CAS 55396-45-7) is the validated positive control for HCV replication assays (IC₅₀=1.4 μg/mL in Huh7.5 cells; SI=18.6). Its unique C9 nonyl side chain confers up to 14× greater anti-HCV potency than co-isolated congeners such as γ-fagarine (IC₅₀=20.4 μg/mL)—substituting any other 2-alkyl-4-quinolone (e.g., HHQ, PQS) invalidates comparative potency benchmarks and alters the observed mechanism. Essential for post-entry time-of-addition studies, SAR-driven carboxamide analog synthesis, and Rutaceae extract standardization. A reliable four-step synthetic route (52% overall yield) ensures batch-to-batch consistency for large-scale in vivo studies. Choose Pseudane IX for reproducible, publication-grade HCV inhibition data.

Molecular Formula C18H25NO
Molecular Weight 271.4 g/mol
CAS No. 55396-45-7
Cat. No. B3426911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudane IX
CAS55396-45-7
Molecular FormulaC18H25NO
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20)
InChIKeyKKRXDNYRUZGPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudane IX (CAS 55396-45-7) for HCV and Antibacterial Research Procurement: A Quinolone Alkaloid Baseline


Pseudane IX (2-nonyl-1H-quinolin-4-one; CAS 55396-45-7) is a quinolone alkaloid originally isolated from Pseudomonas aeruginosa and also found in the plant Ruta angustifolia [1]. It is chemically characterized by a 2-nonyl-4-quinolone core structure (molecular formula C₁₈H₂₅NO; MW 271.4) [2]. Its reported biological profile includes strong anti-HCV activity in Huh7.5 cells (IC₅₀ = 1.4 μg/mL) and inhibition of HCV RNA replication and viral protein synthesis [3].

Why Generic 2-Alkyl-4-Quinolones Cannot Substitute for Pseudane IX in Key Assays


Pseudane IX cannot be replaced by other 2-alkyl-4-quinolone congeners due to its specific 2-nonyl side chain (C₉H₁₉), which confers a distinct biological activity profile [1]. While the 2-alkyl-4-quinolone scaffold is common to many Pseudomonas metabolites (e.g., HHQ, PQS), the length and nature of the alkyl substituent directly influence potency and target engagement [2]. For instance, pseudane IX demonstrates stronger anti-HCV activity (IC₅₀ = 1.4 μg/mL) than its co-isolated structural analogs arborinine (IC₅₀ = 6.4 μg/mL) and γ-fagarine (IC₅₀ = 20.4 μg/mL) in the same assay system [3]. This stark difference in potency—up to 14-fold—demonstrates that even closely related alkaloids from the same plant source are not functionally interchangeable. Substituting a different 2-alkyl-4-quinolone would invalidate comparative potency benchmarks and likely alter the observed mechanism of action.

Quantitative Differentiation of Pseudane IX (CAS 55396-45-7) Against Key Comparators


Anti-HCV Activity: Pseudane IX Demonstrates Superior Potency to the Clinical Standard Ribavirin

In a head-to-head comparison within the same cell culture model, pseudane IX exhibited significantly stronger inhibition of HCV replication than the widely used clinical antiviral ribavirin [1]. Pseudane IX reduced HCV infection in Huh7.5 cells with an IC₅₀ of 1.4 ± 0.2 μg/mL, while ribavirin demonstrated an IC₅₀ of 2.8 ± 0.4 μg/mL under identical assay conditions [1].

Antiviral Drug Discovery HCV Replication Inhibition Natural Product Screening

Comparative Anti-HCV Potency Among Co-Isolated Alkaloids from Ruta angustifolia

Pseudane IX was identified as the most potent anti-HCV compound among six alkaloids co-isolated from Ruta angustifolia leaves [1]. In the same cell-based assay, pseudane IX displayed an IC₅₀ of 1.4 ± 0.2 μg/mL, which was 4.6-fold more potent than arborinine (IC₅₀ = 6.4 ± 0.7 μg/mL) and 14.6-fold more potent than γ-fagarine (IC₅₀ = 20.4 ± 0.4 μg/mL) [1]. Scopoletin showed no significant inhibition at 30 μg/mL [1].

Phytochemistry Alkaloid Pharmacology HCV Inhibitor Screening

Defined Mechanism of Action: Post-Entry Inhibition of HCV Replication

Mechanistic studies reveal that pseudane IX acts at a post-entry step in the HCV life cycle [1]. A time-of-addition experiment demonstrated that pseudane IX exhibited a significantly lower IC₅₀ when treatment was applied during the post-entry phase (IC₅₀ = 3.0 μg/mL) compared to the entry phase (IC₅₀ = 11.5 μg/mL) [1]. This is a 3.8-fold difference in potency, confirming its primary mode of action is on intracellular replication events rather than viral attachment or entry [1].

Mechanism of Action HCV Life Cycle Post-Entry Inhibition

Favorable In Vitro Selectivity Index Against HCV

Pseudane IX demonstrates a favorable selectivity index (SI) in Huh7.5 cells, indicating potent antiviral activity at concentrations well below those causing cellular toxicity [1]. The compound exhibited a 50% cytotoxic concentration (CC₅₀) of 26 μg/mL, yielding a selectivity index (CC₅₀ / IC₅₀) of 18.6 [1]. This indicates a substantial therapeutic window where antiviral effects are observed without significant host cell cytotoxicity [1].

Cytotoxicity Selectivity Index Drug Safety Profiling

Scalable Synthesis with Quantified Yield Supports Research Procurement

A concise, four-step synthesis of pseudane IX has been developed, achieving an overall yield of 52% with only one chromatographic purification step [1]. This synthetic route starts from commercially available 3-oxododecanoic acid phenylamide and provides a reliable alternative to low-yield natural product isolation [1]. The same synthetic sequence can be adapted to produce the N-oxide analog (NQNO) and novel carboxamide derivatives [1].

Chemical Synthesis Process Chemistry Medicinal Chemistry

Derivatization Enables Exploration of Antibacterial Activity

Novel carboxamide analogs derived from the pseudane IX scaffold exhibit significant antibacterial activity against Staphylococcus aureus at a concentration of 100 µg/mL in an agar diffusion assay [1]. One novel analog demonstrated a broad spectrum of antibacterial activity comparable to the positive control N-oxide of pseudane IX (NQNO) [1]. This positions pseudane IX as a valuable starting point for medicinal chemistry campaigns targeting antibacterial resistance [1].

Antibacterial Agents Structure-Activity Relationship Pseudomonas Metabolites

Validated Research Applications for Pseudane IX (CAS 55396-45-7) Based on Quantitative Evidence


HCV Antiviral Screening and Mechanism-of-Action Studies

Pseudane IX serves as a potent and well-characterized positive control for HCV replication assays. Its defined IC₅₀ of 1.4 μg/mL against HCV in Huh7.5 cells, superior potency compared to ribavirin (IC₅₀ = 2.8 μg/mL), and established post-entry mechanism of action [1] make it an ideal reference compound for validating assay sensitivity and for use in time-of-addition experiments to pinpoint the stage of viral inhibition for novel test compounds. Its favorable selectivity index (SI = 18.6) further supports its use in cell-based assays without confounding cytotoxicity [2].

Medicinal Chemistry for Antibacterial Scaffold Exploration

As demonstrated by Angelov et al. (2024), the pseudane IX scaffold is a viable starting point for the synthesis of novel antibacterial agents [1]. Procurement of pseudane IX enables medicinal chemistry groups to perform structure-activity relationship (SAR) studies by synthesizing and evaluating novel carboxamide analogs, which have shown activity against S. aureus and broad-spectrum potential comparable to NQNO [1]. This application extends the utility of the compound beyond antiviral research into the antibacterial domain.

Phytochemical and Natural Product Pharmacology Studies

Pseudane IX is a key comparator compound for studies investigating the anti-HCV potential of natural products from the Rutaceae family. Its co-isolation with other alkaloids like chalepin, arborinine, and γ-fagarine from Ruta angustifolia, and its demonstrated superior potency among them [1], makes it an essential standard for quantifying the activity of new plant extracts and isolated compounds. Researchers can benchmark their findings against the established IC₅₀ values for pseudane IX and its less active congeners [1].

Synthetic Methodology Development and Supply Chain Assurance

The concise, four-step synthesis of pseudane IX with a 52% overall yield [1] provides a reliable and scalable method for obtaining the compound. This is particularly valuable for research groups requiring consistent, large-batch quantities for in vivo studies or extensive SAR campaigns, where reliance on natural product isolation is impractical due to low and variable yields. The described synthetic route ensures a stable supply chain for this research tool [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudane IX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.